N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide) is a complex organic compound characterized by the presence of multiple functional groups, including a thiazole ring, a morpholine moiety, and a cyclopropane carboxamide structure. The thiazole ring is a five-membered heterocyclic compound containing one sulfur atom and one nitrogen atom, which contributes to the compound's biological activity and chemical properties. This compound is significant in medicinal chemistry due to its potential therapeutic applications.
This compound falls under the category of organic compounds with potential pharmaceutical applications. It is classified as a thiazole derivative and is of interest in drug discovery due to its structural complexity and biological activity.
The synthesis of N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves several synthetic steps. Typically, the synthesis can be broken down into the following stages:
The specific conditions for these reactions may vary, including temperature, solvent choice, and catalysts used .
The molecular formula of N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is C15H21N3O3S. Its molecular weight is approximately 323.4 g/mol. The structure consists of:
The InChI representation for this compound is InChI=1S/C15H21N3O3S/c1-9-6-18(7-10(2)21-9)13(19)5-12-8-22-15(16-12)17-14(20)11-3-4-11/h8-11H,3-7H2,1-2H3,(H,16,17,20) .
The chemical reactivity of N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can be attributed to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacological profile .
The physical properties of N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide include:
Chemical properties include stability under standard conditions but may vary based on environmental factors such as pH and temperature.
N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide holds potential applications in:
Further research is necessary to fully elucidate its therapeutic potential and safety profile .
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2